molecular formula C11H10N4 B2956558 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile CAS No. 923254-73-3

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

Cat. No. B2956558
CAS RN: 923254-73-3
M. Wt: 198.229
InChI Key: QXXMSMLSUDUAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a chemical compound with the molecular formula C11H10N4 . It is used for research purposes .


Synthesis Analysis

The synthesis of a similar compound, “(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol”, was reported in a study . The compound was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol . The S-alkylation was performed using cesium carbonate as a base, and the reduction of the ketone group to the corresponding secondary alcohol was carried out with sodium borohydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” include a predicted melting point of 135.28°C, a predicted boiling point of 426.9°C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.63 .

Scientific Research Applications

Future Directions

The future directions for research on “2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities associated with the 1,2,4-triazole ring, it could be of interest to investigate the potential of “2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” and related compounds as therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These enzymes play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction can lead to changes in the enzyme’s activity, affecting the downstream cellular processes.

Biochemical Pathways

It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in various cellular processes, including cell survival, inflammation, and stress responses.

Result of Action

Some studies have suggested that the compound may exhibit potent inhibitory activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in cancer treatment.

Action Environment

The action of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs can also influence the compound’s action through drug-drug interactions .

properties

IUPAC Name

2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXMSMLSUDUAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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